molecular formula C15H23NO2 B255083 N-(2-butoxyphenyl)pentanamide

N-(2-butoxyphenyl)pentanamide

Cat. No.: B255083
M. Wt: 249.35 g/mol
InChI Key: UXWNCNAZHXLUPG-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)pentanamide is an amide derivative featuring a pentanamide backbone substituted at the nitrogen with a 2-butoxyphenyl group. The 2-butoxy substituent introduces steric bulk and increased lipophilicity compared to smaller para-substituted analogs like N4MP. This structural distinction may influence solubility, metabolic stability, and target engagement.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(2-butoxyphenyl)pentanamide

InChI

InChI=1S/C15H23NO2/c1-3-5-11-15(17)16-13-9-7-8-10-14(13)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17)

InChI Key

UXWNCNAZHXLUPG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1OCCCC

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent effects:

Compound Substituent Position/Group Key Structural Features
N-(4-Methoxyphenyl)pentanamide (N4MP) Para-methoxy Compact substituent, moderate lipophilicity
N-(2-Butoxyphenyl)pentanamide Ortho-butoxy Bulky substituent, higher lipophilicity
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () Piperazine-thiophene Extended conjugation, CNS-targeting potential
Dipeptide-sulphonamide derivatives () Sulphonamide-peptide Dual functional groups, anti-ulcer activity

Structural Implications :

  • Lipophilicity : The butoxy group increases logP (predicted >3.5) compared to N4MP (logP = 2.97), which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties

Comparative data for N4MP and related compounds:

Parameter N4MP (N-(4-Methoxyphenyl)pentanamide) Piperazine-Pentanamide () Dipeptide-Sulphonamide ()
Molecular Weight 223.3 g/mol ~450 g/mol ~450–500 g/mol
logP 2.97 ~3.5–4.0 ~2.5–3.0
TPSA 46.1 Ų >80 Ų >100 Ų
Water Solubility Moderate (SwissADME) Low Low to moderate
BBB Permeation Yes (predicted) Likely (piperazine moiety) Unlikely (high TPSA)
CYP Inhibition CYP1A2 inhibitor Not reported Not reported

Key Observations :

  • The ortho-substitution may reduce topological polar surface area (TPSA) slightly compared to para-substituted N4MP, favoring passive diffusion .

Anti-Ulcer and CNS Activity :

  • Dipeptide-sulphonamide pentanamide derivatives () show selective binding to Helicobacter pylori receptors (docking score: -9.2 kcal/mol vs.
  • Piperazine-containing pentanamide analogs () target dopamine D3 receptors, indicating CNS applications .

This compound’s ortho-substituent may further mitigate off-target interactions, but metabolic byproducts (e.g., butoxy chain oxidation) require evaluation.

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